4-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide
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Overview
Description
4-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide is a complex organic compound with the molecular formula C22H24ClN3O4 and a molecular weight of 429.9 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 4-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in biochemical assays to study enzyme interactions and inhibition.
Medicine: Investigated for potential therapeutic effects in preclinical studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide include other substituted benzamides and nitroaromatic compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example:
4-Chloro-N-cyclohexyl-N-[(2-methyl-phenylcarbamoyl)-methyl]-benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-Chloro-N-cyclohexyl-N-[(2-nitro-phenylcarbamoyl)-methyl]-benzamide: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.
Properties
Molecular Formula |
C22H24ClN3O4 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
4-chloro-N-cyclohexyl-N-[2-(2-methyl-5-nitroanilino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C22H24ClN3O4/c1-15-7-12-19(26(29)30)13-20(15)24-21(27)14-25(18-5-3-2-4-6-18)22(28)16-8-10-17(23)11-9-16/h7-13,18H,2-6,14H2,1H3,(H,24,27) |
InChI Key |
WDCNLMYFWMSABR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C2CCCCC2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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